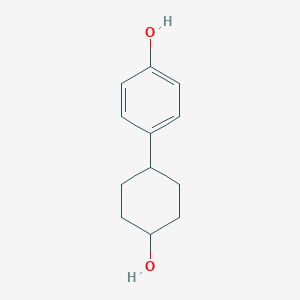

4-(4-Hydroxycyclohexyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxycyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436427 | |

| Record name | 4-(4-hydroxycyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370860-74-5 | |

| Record name | 4-(4-hydroxycyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Hydroxycyclohexylphenol Scaffold in Academic Investigations

The hydroxycyclohexylphenol scaffold is a valuable structural motif in both medicinal chemistry and materials science. Its bifunctional nature, possessing both a phenolic and an aliphatic hydroxyl group, allows for diverse chemical modifications and specific interactions with biological targets.

In medicinal chemistry, this scaffold serves as a foundational structure for designing ligands that target nuclear hormone receptors. nih.gov A notable example is its application in the development of selective modulators for the estrogen receptor (ER). nih.govresearchgate.net The phenolic portion of the scaffold can mimic the A-ring of the natural estrogen, 17β-estradiol, enabling it to fit into the receptor's binding pocket. nih.gov The orientation and presence of the second hydroxyl group on the cyclohexane (B81311) ring can then be fine-tuned to achieve selective binding to different ER isoforms, such as ERα and ERβ. marquette.edunih.gov This selectivity is crucial for developing targeted therapies.

Furthermore, the trans isomer of the hydroxycyclohexylphenol scaffold has been identified as a key component in the creation of mitofusin activators. These activators are instrumental in studying and potentially treating mitochondrial diseases, including certain forms of Charcot-Marie-Tooth disease.

Beyond medicine, the rigid phenolic component combined with the conformational flexibility of the cyclohexyl ring makes the scaffold suitable for applications in materials science. It has been used as a building block for liquid crystal polymers, which are essential for advanced optical technologies. cymitquimica.com

Research Trajectories of 4 4 Hydroxycyclohexyl Phenol and Analogues

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of the hydroxyl groups in this compound defines its cis and trans isomers, which possess distinct physical and chemical properties. This has driven the development of stereoselective synthetic methods to selectively produce a desired isomer.

Synthesis of trans-4-(4-Hydroxycyclohexyl)phenol via Reduction Pathways

The synthesis of trans-4-(4-hydroxycyclohexyl)phenol is frequently accomplished through the catalytic hydrogenation of precursor molecules like 4-(4'-hydroxyphenyl)cyclohexanone. nih.gov The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of the reduction.

Reduction of 4-(4'-hydroxyphenyl)cyclohexanone with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can produce a mixture of cis and trans isomers, which are then separable by column chromatography. nih.govgoogle.com One specific method yielded 86% of the trans isomer and 10% of the cis isomer. nih.gov Another approach involves the catalytic reduction of 4-acetamidophenol. This hydrogenation can be performed using catalysts like platinum dioxide or Raney nickel to produce N-(4-hydroxycyclohexyl)-acetamide, a precursor that can be further processed. cdnsciencepub.comacademie-sciences.fr For instance, using a platinum catalyst can yield the trans-acetamide derivative, which can then be oxidized to the ketone and subsequently reduced to favor the trans-alcohol. cdnsciencepub.com Raney-Ni has also been employed as a catalyst for the epimerization of N-(4-hydroxycyclohexyl) acetamide, converting the cis isomer to the more thermodynamically stable trans isomer. researchgate.net

Theoretical studies based on density functional theory (DFT) have been used to understand the reaction pathways. For example, in the hydrodeoxygenation of phenol, it is suggested that the reaction primarily proceeds through an initial hydrogenation to cyclohexanol (B46403), followed by hydrodeoxygenation to cyclohexane (B81311). acs.orgdtu.dk Such studies provide insights that can help in optimizing conditions for desired stereoselectivity.

Table 1: Catalytic Systems for Reduction

| Precursor | Catalyst/Reagent | Solvent | Product(s) | Reference |

|---|---|---|---|---|

| 4-(4'-hydroxyphenyl)cyclohexanone | Sodium Borohydride (NaBH₄) | Methanol | trans-4-(4-Hydroxycyclohexyl)phenol and cis-4-(4-Hydroxycyclohexyl)phenol | nih.govgoogle.com |

| 4-Acetamidophenol | Platinum Dioxide | Water | trans-N-(4-Hydroxycyclohexyl)acetamide | cdnsciencepub.com |

| 4-Acetamidophenol | Raney Nickel | Ethanol (B145695) | trans-N-(4-Hydroxycyclohexyl)acetamide | cdnsciencepub.com |

Enantioselective and Diastereoselective Approaches

Achieving high levels of enantioselectivity and diastereoselectivity is crucial for synthesizing specific isomers of substituted cyclohexanols for applications in pharmaceuticals and materials science. cncb.ac.cnbeilstein-journals.orgacs.org Organocatalysis has emerged as a powerful tool for these transformations. For example, a highly diastereoselective (d.r. >99:1) and enantioselective (up to 96% ee) synthesis of trisubstituted cyclohexanols has been achieved through a one-pot sequential organocatalytic process. cncb.ac.cn Similarly, tandem Henry-Michael reactions catalyzed by specific guanidines have yielded trisubstituted cyclohexanols with high diastereoselectivity (dr >99:1) and enantioselectivity (up to 98% ee). acs.org

Cascade reactions, such as the inter–intramolecular double Michael addition, have been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov These cyclohexanones are valuable intermediates that can be stereoselectively reduced to the corresponding cyclohexanols. The stereochemical assignments of these isomers are often confirmed using techniques like X-ray crystallography and NMR spectroscopy, by analyzing coupling constants. google.com

Functional Group Interconversion and Derivatization Strategies

The hydroxyl groups of this compound offer versatile handles for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties.

Acylation Reactions for Phenolic Esters

The phenolic hydroxyl group can be readily converted to an ester through acylation. This transformation is typically achieved by reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270). A study on the diastereoselective acylation of trans-2-substituted-cyclohexanols found that the addition of pyridine can accelerate the reaction and, in some cases, even invert the diastereoselectivity. pacific.edu This observation was explained by a "bait-and-hook" mechanism involving stereoselective intramolecular assistance from a neighboring substituent. pacific.edu

Alkylation and Etherification of Hydroxyl Groups

Alkylation of the phenolic hydroxyl group can be performed to yield phenyl ethers. In the synthesis of cyclohexyl phenols, the alkylation of phenol with cyclohexene (B86901) can lead to both O-alkylation (ether formation) and C-alkylation (ring alkylation). unive.it The use of different acid catalysts, such as Amberlyst 15 or methanesulfonic acid (CH₃SO₃H), can influence the product distribution. For instance, CH₃SO₃H can promote the rapid decomposition of the cyclohexyl phenyl ether back to phenol and cyclohexene. unive.it

Multi-component Reactions Incorporating the Hydroxycyclohexylphenol Moiety

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. The this compound scaffold can be incorporated into various MCRs.

The Ugi reaction , a four-component reaction between a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prime example. organic-chemistry.orgwikipedia.orgnumberanalytics.com By using a derivative of this compound as one of the components (e.g., as the carboxylic acid or an aldehyde-functionalized version), a diverse library of peptidomimetics can be generated. organic-chemistry.org A notable variation is the Ugi-Smiles reaction, where a phenol replaces the carboxylic acid, leading to N-aryl amines via a Smiles rearrangement. wikipedia.orgorganic-chemistry.org This has been applied to synthesize 'natural-like' polyphenols and other complex molecules. beilstein-journals.org

The Biginelli reaction , another well-known MCR, typically involves an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. mdpi.combuet.ac.bd This reaction can be adapted to use cyclohexanone (B45756) as the ketone component, leading to quinazoline (B50416) derivatives. buet.ac.bdbuet.ac.bdresearchgate.net Asymmetric versions of the Biginelli reaction using chiral catalysts have been developed to produce enantiomerically enriched products, and cyclohexanone has been successfully used as a component in these transformations. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-4-(4-Hydroxycyclohexyl)phenol |

| trans-4-(4-Hydroxycyclohexyl)phenol |

| 4-(4'-Hydroxyphenyl)cyclohexanone |

| N-(4-Hydroxycyclohexyl)acetamide |

| cis-N-(4-Hydroxycyclohexyl)acetamide |

| trans-N-(4-Hydroxycyclohexyl)acetamide |

| Sodium borohydride |

| Platinum dioxide |

| Raney nickel |

| Pyridine |

| Methanesulfonic acid |

| Cyclohexyl phenyl ether |

| Cyclohexanone |

| Urea |

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to the synthesis of this compound, offering pathways that are both efficient and selective. These approaches primarily involve the hydrogenation of various precursors and the development of tandem catalytic systems to streamline the production process.

Hydrogenation of Precursors

The synthesis of this compound can be effectively achieved through the catalytic hydrogenation of specific precursors. One common precursor is 4,4'-biphenol. The hydrogenation of 4,4'-biphenol over palladium on carbon (Pd/C) catalysts can yield this compound (HCP) as an intermediate product. The reaction conditions and the choice of catalyst preparation method have been shown to significantly influence the product distribution. For instance, studies have demonstrated that different Pd/C catalysts, prepared by methods such as incipient wetness or precipitation and deposition, exhibit varied performance in the selective hydrogenation of biphenol.

Another key precursor is 4-(4'-hydroxyphenyl)cyclohexanone. The reduction of this compound using reagents like sodium borohydride (NaBH₄) in methanol leads to the formation of a mixture of cis- and trans-4-(4'-hydroxycyclohexyl)phenol. rsc.org The diastereomers can then be separated using chromatographic techniques. rsc.org The stereochemistry of the final product is a critical aspect of this synthetic route.

The catalytic hydrogenation of related compounds, such as 4-acetamide-phenol, also provides insights into the synthesis of derivatives. This process, often using a Raney-Ni catalyst, produces N-(4-hydroxycyclohexyl)-acetamide, which exists as both cis and trans isomers. rsc.org

| Precursor | Catalyst/Reagent | Product | Key Findings | Reference |

|---|---|---|---|---|

| 4,4'-Biphenol | Pd/C | This compound (HCP) | HCP is formed as an intermediate. Catalyst preparation method affects selectivity. | chemicalbook.com |

| 4-(4'-Hydroxyphenyl)cyclohexanone | NaBH₄ in Methanol | cis- and trans-4-(4'-Hydroxycyclohexyl)phenol | Yields a separable mixture of diastereomers. | rsc.org |

| 4-Acetamide-phenol | Raney-Ni | N-(4-hydroxycyclohexyl)-acetamide | Produces both cis and trans isomers. | rsc.org |

Tandem Catalysis for Cyclohexylphenol Formation

Tandem catalysis, also known as domino catalysis, offers a streamlined approach to synthesizing cyclohexylphenols by combining multiple reaction steps in a single pot. This methodology enhances efficiency by eliminating the need for isolating intermediates. A notable example is the one-pot synthesis of cyclohexylphenols from phenol using a tandem system composed of RANEY® Nickel and hierarchical Beta zeolite. rsc.org

In this system, isopropyl alcohol serves as a hydrogen donor. The RANEY® Nickel component facilitates the hydrogenation of phenol to cyclohexanol, while the hierarchical Beta zeolite, with its Brønsted acid sites, catalyzes the subsequent alkylation of another phenol molecule with the newly formed cyclohexanol. This process demonstrates remarkable selectivity towards cyclohexylphenols, achieving high conversion rates under relatively mild conditions. rsc.org The balance between the metal's hydrogenation activity and the zeolite's acidic alkylation function is crucial for optimizing the yield of the desired cyclohexylphenol product. acs.org

The use of bifunctional catalysts, such as Co2P supported on various zeolites, has also been explored for the hydroalkylation of phenol to produce cyclohexylphenol in a one-pot process. acs.org These systems require a delicate balance between the metal and acid functions to maximize yield and catalyst longevity. acs.org

| Catalytic System | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| RANEY® Nickel + Hierarchical Beta Zeolite | Phenol, Isopropyl Alcohol | Cyclohexylphenols | Achieved ~70% selectivity at 64% conversion after 1 hour at 150°C. | rsc.org |

| Co2P on Zeolites (e.g., Beta, Mordenite) | Phenol, H₂ | Cyclohexylphenol (CHP) | A bifunctional catalyst for one-pot hydroalkylation. | acs.org |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This involves exploring alternative energy sources, solvent-free reaction conditions, and the use of environmentally benign solvents.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. While specific research on the direct microwave-assisted synthesis of this compound is limited, the application of this technology to related compounds highlights its potential. For instance, the Vilsmeier-Haack reaction of 4-substituted cyclohexanone hydrazones to produce tetrahydroindazoles has been successfully performed under microwave irradiation, offering advantages like easy work-up and high yields. researchgate.net Similarly, the synthesis of 4-hydroxy chalcones through Claisen-Schmidt condensation has been shown to be significantly more efficient with microwave assistance. pharmacophorejournal.com These examples suggest that microwave technology could be effectively applied to key steps in the synthesis of this compound, such as the formation of precursor molecules.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., ball milling), offers a solvent-free alternative to traditional synthesis methods. This approach aligns with green chemistry principles by reducing solvent waste. Although direct mechanochemical synthesis of this compound has not been extensively reported, related reactions demonstrate its feasibility. For example, the mechanochemical aldol (B89426) condensation of 4-phenylcyclohexanone (B41837) with veratraldehyde in the presence of NaOH has been achieved with high yields in a short amount of time using a vibrating ball mill. nih.gov This indicates that precursors to this compound containing the cyclohexanone moiety can be effectively synthesized using mechanochemical methods. The field of mechanochemistry is expanding, with applications in producing a wide range of organic molecules and polymers, suggesting its potential for future development in cyclohexylphenol synthesis. nih.govrsc.org

Utilization of Environmentally Benign Solvents

Replacing hazardous organic solvents with environmentally benign alternatives is a core principle of green chemistry. In the context of cyclohexylphenol synthesis, several greener solvents have been investigated. Supercritical carbon dioxide (scCO₂) has been used as a reaction medium for the alkylation of phenol with cyclohexanol or cyclohexene, catalyzed by solid acids like γ-Al₂O₃. rsc.org While challenges such as catalyst inhibition by water (a byproduct when using cyclohexanol) exist, scCO₂ remains a promising green solvent. rsc.org

Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), have also been employed as green reaction media. For example, the microwave-assisted synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) and phenols has been successfully carried out in this ionic liquid, resulting in excellent yields and short reaction times. nih.gov Furthermore, deep eutectic solvents (DES), which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are being explored as cost-effective, recyclable, and biodegradable catalyst/solvent systems for various organic reactions. nih.gov The use of biorenewable solvents like water, methanol, and ethyl acetate (B1210297) has also been noted in transformations leading to valuable chemicals from lignin, a source of phenolic compounds. acs.org

Advanced Analytical Techniques in 4 4 Hydroxycyclohexyl Phenol Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of 4-(4-Hydroxycyclohexyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural determination of organic compounds, including this compound. slideshare.net By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be established. slideshare.netlibretexts.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals correspond to the different proton environments in the molecule. The aromatic protons on the phenol (B47542) ring typically appear in the downfield region, while the protons of the cyclohexyl ring and the hydroxyl groups are found in the upfield region. The exact chemical shifts depend on the solvent used and whether the cis or trans isomer is being analyzed. slideshare.netlibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. docbrown.info Due to the symmetry in the phenol ring of this compound, some carbon signals will be equivalent. docbrown.info The carbon atom attached to the phenolic hydroxyl group (C-1) and the carbon atom attached to the cyclohexyl group (C-4) will have distinct chemical shifts, as will the other aromatic and cyclohexyl carbons. docbrown.info

Detailed Research Findings: While specific high-resolution spectral data for this compound is proprietary to research institutions, general principles of NMR allow for the prediction of its spectral features. For instance, the protons on the benzene (B151609) ring will exhibit splitting patterns characteristic of a para-substituted system. The protons on the cyclohexyl ring will show complex multiplets due to cis/trans isomerism and axial/equatorial conformations. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.

| Atom Type | Environment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Aromatic C-H | ortho to -OH | ~6.8 | ~115 |

| Aromatic C-H | ortho to cyclohexyl | ~7.1 | ~128 |

| Aromatic C | Attached to -OH | - | ~155 |

| Aromatic C | Attached to cyclohexyl | - | ~135 |

| Cyclohexyl C-H | Attached to phenyl | ~2.4 | ~43 |

| Cyclohexyl C-H | Attached to -OH | ~3.5 (trans), ~4.0 (cis) | ~70 (trans), ~67 (cis) |

| Cyclohexyl CH₂ | Adjacent to C-phenyl | ~1.8 | ~34 |

| Cyclohexyl CH₂ | Adjacent to C-OH | ~1.4 | ~30 |

| Hydroxyl O-H | Phenolic | Variable, broad | - |

| Hydroxyl O-H | Cyclohexyl | Variable, broad | - |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. whitman.edu For this compound, with a molecular formula of C₁₂H₁₆O₂, the expected molecular weight is approximately 192.26 g/mol . avantorsciences.com

Electron Ionization (EI) is a common "hard" ionization technique that causes significant fragmentation, providing valuable structural information. acdlabs.com The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 192. Aromatic alcohols like phenols typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu

Fragmentation Patterns: The fragmentation of this compound would be influenced by the presence of the phenol and cyclohexanol (B46403) moieties. libretexts.org

Loss of water: A peak at [M-18]⁺ (m/z 174) is expected due to the loss of a water molecule from the cyclohexanol group. whitman.edu

Benzylic cleavage: Cleavage of the bond between the phenyl and cyclohexyl rings can occur, although the direct phenyl-cyclohexyl bond is quite strong.

Phenolic fragmentation: Phenols can lose a hydrogen atom to form an [M-1]⁺ ion, and also fragment via the loss of carbon monoxide (CO) to yield an [M-28]⁺ ion. docbrown.info

Cyclohexyl ring fragmentation: The cyclohexyl ring can undergo characteristic fragmentation, leading to a series of peaks corresponding to the loss of alkyl fragments. whitman.edu

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 174 | [M - H₂O]⁺ | Loss of water from cyclohexanol |

| 107 | [HOC₆H₄CH₂]⁺ | Benzylic-type cleavage with rearrangement |

| 94 | [C₆H₅OH]⁺ | Phenol radical cation from cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule when it absorbs infrared radiation. mvpsvktcollege.ac.in The IR spectrum of this compound will show characteristic absorption bands for its key functional groups. fiveable.meudel.edu

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadness resulting from hydrogen bonding. udel.edu Both the phenolic and alcoholic hydroxyls contribute to this band.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl ring appears just below 3000 cm⁻¹. maricopa.edu

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolic group is typically found around 1200-1260 cm⁻¹, while the alcoholic C-O stretch is in the 1000-1100 cm⁻¹ range. udel.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems like the phenol ring. msu.edu Phenol and its derivatives typically exhibit two main absorption bands in the UV region. For this compound, these absorptions would be expected around 220 nm and 275 nm in a non-polar solvent. researchgate.net The position and intensity of these bands can be influenced by the solvent and the pH.

| Spectroscopic Technique | Functional Group/System | Characteristic Absorption |

|---|---|---|

| Infrared (IR) | Hydroxyl (-OH) | Broad, 3200-3600 cm⁻¹ |

| Aromatic C-H | ~3030 cm⁻¹ | |

| Aliphatic C-H | 2850-2960 cm⁻¹ | |

| Phenolic C-O | 1200-1260 cm⁻¹ | |

| UV-Visible (UV-Vis) | π → π* transition | λₘₐₓ ≈ 220 nm |

| n → π* transition | λₘₐₓ ≈ 275 nm |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds. nih.gov It is widely used for both identifying (qualitative) and measuring the amount (quantitative) of this compound. researchgate.net

A typical HPLC setup for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous component (often with an acid like acetic or phosphoric acid to suppress ionization of the phenolic group) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govmdpi.com Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), set at the maximum absorbance wavelength of the compound (around 275-280 nm). mdpi.com

The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the area under the peak is proportional to its concentration, allowing for quantitative analysis when compared against a standard curve. researchgate.net This method can effectively separate the cis and trans isomers of this compound, as well as separate it from starting materials or by-products.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is generally suitable only for volatile and thermally stable compounds. researchgate.net Phenols, due to their polar hydroxyl groups, are often not volatile enough for direct GC analysis. gcms.cz Therefore, a derivatization step is typically required to convert this compound into a more volatile and less polar derivative. researchgate.net

Derivatization: A common method is silylation, where the active hydrogens of the two hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. This process increases the volatility of the compound, making it amenable to GC analysis. researchgate.net

GC-MS Analysis: The resulting bis-TMS derivative of this compound can then be analyzed by GC-MS. nih.gov The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides mass spectra for identification. thermofisher.com The retention time from the GC and the fragmentation pattern from the MS of the derivative provide a high degree of confidence in the identification and purity assessment of the original compound. nih.gov This technique is particularly useful for detecting trace amounts of the compound in complex matrices.

| Step | Description | Details |

|---|---|---|

| Derivatization | Conversion to a volatile form | Silylation with BSTFA to form the bis-TMS ether |

| GC Separation | Separation based on volatility and column interaction | Capillary column (e.g., DB-5ms), temperature programming |

| MS Detection | Ionization and mass analysis | Electron Ionization (EI), provides fragmentation pattern for the TMS derivative |

Supercritical Fluid Chromatography (SFC) for Chiral and Cannabinoid Analogues

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of complex mixtures, offering advantages in speed and selectivity, particularly for chiral separations and the analysis of cannabinoid-like molecules. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a co-solvent like methanol. jst.go.jpnih.gov This methodology is particularly well-suited for the separation of stereoisomers and structurally similar compounds, which is critical in the study of pharmacologically active molecules where different enantiomers or diastereomers can exhibit distinct biological activities.

In the context of cannabinoid analogues, which can share structural similarities with derivatives of this compound, SFC has proven to be a reliable method for both qualitative and quantitative analysis. jst.go.jpnih.gov For instance, research has demonstrated the successful separation of various synthetic cannabinoids within a short analysis time using SFC coupled with mass spectrometry (SFC-MS). nih.gov The use of a chiral stationary phase, such as amylose (B160209) tris-(3,5-dimethylphenylcarbamate) (AMY1), has enabled the complete and rapid separation of optical isomers of cannabinoid compounds. jst.go.jpnih.govjst.go.jp This is highly relevant as the synthesis of this compound can result in cis and trans isomers, which require effective separation for individual characterization. nih.gov

The efficiency of SFC is further enhanced in its ultra-high performance format (UHPSFC), which utilizes columns with smaller particle sizes to achieve even faster and more efficient separations. chromatographytoday.com This technique has been successfully applied to the chiral analysis of synthetic cannabinoids, demonstrating excellent selectivity for structural analogs and stereoisomers. chromatographytoday.com The mobile phase in these applications typically consists of supercritical CO2 with an alcohol modifier, such as ethanol (B145695) or methanol. jst.go.jpchromatographytoday.com

Table 1: SFC Parameters for Analysis of Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Mobile Phase | Compressed carbon dioxide (CO2) and methanol | jst.go.jpnih.gov |

| Stationary Phase (Chiral) | Amylose tris-(3,5-dimethylphenylcarbamate) (AMY1) | jst.go.jpnih.govjst.go.jp |

| Stationary Phase (Achiral) | 2-ethylpyridine (2-EP) bonded silica (B1680970) particles | jst.go.jpresearchgate.net |

| Detection | Mass Spectrometry (MS) | jst.go.jpnih.gov |

| Application | Separation of chiral and structural isomers of cannabinoid analogues. | jst.go.jpchromatographytoday.com |

Thin Layer Chromatography (TLC) Coupled with Advanced Detection

Thin Layer Chromatography (TLC) is a fundamental and versatile separation technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. marquette.edukhanacademy.org In the context of this compound research, TLC is routinely used to follow the conversion of reactants to products during synthesis. marquette.edu The separation is based on the differential partitioning of the analyte between a solid stationary phase (commonly silica gel) and a liquid mobile phase. khanacademy.org

For visualization of the separated spots on a TLC plate, especially for compounds that are not colored, various detection methods are employed. A common method is visualization under a UV lamp, which is effective if the compounds fluoresce or quench fluorescence on a plate containing a fluorescent indicator. marquette.edu Chemical staining reagents can also be used to produce colored spots. For phenols and alcohols, a common spray reagent is a solution of phosphomolybdic acid in ethanol, which upon heating, reveals the spots. illinois.edu Another general visualization reagent is vanillin (B372448)/sulfuric acid, which can detect a wide range of organic compounds, including phenols and higher alcohols. illinois.edu

The advancement in TLC technology, particularly High-Performance Thin-Layer Chromatography (HPTLC), offers improved resolution and the potential for quantitative analysis. sciencebuddies.orgnih.gov HPTLC plates have a smaller and more uniform particle size for the stationary phase, leading to sharper bands and better separation. sciencebuddies.org When coupled with densitometers or digital imaging systems, HPTLC allows for the quantification of the separated compounds. sciencebuddies.orgnih.gov This "digitally enhanced" TLC can provide accurate quantitative data at a lower cost than other quantitative chromatographic techniques. sciencebuddies.org

Table 2: Common TLC Visualization Reagents for Phenolic Compounds

| Reagent | Preparation | Visualization | Reference |

|---|---|---|---|

| Phosphomolybdic Acid (PMA) | 10 g phosphomolybdic acid in 100 mL absolute ethanol. | Pink spots on a white background under white light after heating. | illinois.edu |

| Vanillin/Sulfuric Acid | Solution of vanillin in ethanol, followed by spraying with sulfuric acid. | Colored spots, useful for steroids, higher alcohols, and phenols. | illinois.edu |

| UV Light | Plate with F254 indicator. | Dark spots on a fluorescent background. | marquette.edu |

Column Chromatography for Isolation and Purification

Column chromatography is an indispensable technique for the isolation and purification of this compound from reaction mixtures. nih.govgoogle.comgoogle.com This method operates on the same principles as TLC but on a larger scale, allowing for the separation of gram-level quantities of material. okayama-u.ac.jp The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (mobile phase) is passed through the column to elute the different components at different rates. nih.gov

In the synthesis of trans-4-(4-Hydroxycyclohexyl)phenol, column chromatography is a critical step to separate it from the cis-isomer and any unreacted starting materials or byproducts. nih.gov The choice of the mobile phase, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve the best separation. nih.govgoogle.comgoogle.com The polarity of the eluent is often gradually increased (gradient elution) to first elute the less polar compounds followed by the more polar ones.

The progress of the separation is typically monitored by collecting fractions of the eluate and analyzing them by TLC. Fractions containing the pure desired compound are then combined and the solvent is evaporated to yield the purified product. The purity of the final compound is often confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. marquette.edugoogle.com

Table 3: Column Chromatography Parameters for Purification of this compound

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (SiO2) | nih.govgoogle.comgoogle.com |

| Mobile Phase | Hexanes-Ethyl Acetate gradient | nih.govgoogle.comgoogle.com |

| Monitoring | Thin Layer Chromatography (TLC) | marquette.edu |

| Outcome | Separation of cis and trans isomers; purification from reaction mixture. | nih.gov |

Computational Chemistry and Theoretical Investigations of 4 4 Hydroxycyclohexyl Phenol

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and, consequently, the geometry and energy of molecules. For a flexible molecule like 4-(4-hydroxycyclohexyl)phenol, which features two rotatable rings and two hydroxyl groups, DFT is crucial for mapping its complex conformational landscape.

The primary focus of such studies is to identify the most stable three-dimensional arrangements (conformers) of the molecule. The cyclohexane (B81311) ring can adopt several conformations, most notably the low-energy 'chair' form and higher-energy 'boat' and 'twist-boat' forms. Additionally, the two substituents—the hydroxyl group and the 4-hydroxyphenyl group—can be in either axial or equatorial positions. This leads to cis and trans diastereomers, each with its own set of conformers.

Table 1: Potential Conformers of this compound for DFT Analysis

| Diastereomer | Cyclohexane Conformation | Hydroxyl Group Position | 4-Hydroxyphenyl Group Position | Expected Relative Stability |

| trans | Chair | Equatorial | Equatorial | High (Likely most stable) |

| trans | Chair | Axial | Axial | Low |

| cis | Chair | Equatorial | Axial | Intermediate |

| cis | Chair | Axial | Equatorial | Intermediate |

| trans/cis | Boat/Twist-Boat | Various | Various | Very Low (Transition states) |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding how this compound might interact with biological targets, such as the human estrogen receptor (ER).

Studies have utilized molecular docking to investigate the binding of both cis- and trans-4-(4-hydroxycyclohexyl)phenol to the ligand-binding domains of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govresearchgate.net The calculations predict the binding pose and a corresponding "docking score," which estimates the binding affinity.

Research has shown that di-hydroxyl compounds like this compound can bind with their aliphatic hydroxyl group interacting with specific amino acid residues, such as His524 in ERα. nih.gov The phenolic hydroxyl group typically engages in crucial hydrogen bonding interactions with a triad (B1167595) of residues (e.g., Arg394/Glu353) and a key water molecule within the active site. nih.gov Docking calculations for the cis and trans isomers into both agonist and antagonist conformations of the receptors provide insights into their potential biological activity and selectivity. nih.gov

Table 2: Example Docking Scores for this compound Isomers with Estrogen Receptors

| Compound | Target Receptor Conformation | Docking Score (kcal/mol) |

| cis-4-(4-Hydroxycyclohexyl)phenol | ERα agonist | -8.5 nih.gov |

| trans-4-(4-Hydroxycyclohexyl)phenol | ERα agonist | -8.3 nih.gov |

| cis-4-(4-Hydroxycyclohexyl)phenol | ERα antagonist | -7.0 nih.gov |

| trans-4-(4-Hydroxycyclohexyl)phenol | ERα antagonist | -6.9 nih.gov |

| cis-4-(4-Hydroxycyclohexyl)phenol | ERβ agonist | -8.0 nih.gov |

| trans-4-(4-Hydroxycyclohexyl)phenol | ERβ agonist | -8.0 nih.gov |

| cis-4-(4-Hydroxycyclohexyl)phenol | ERβ antagonist | -7.2 nih.gov |

| trans-4-(4-Hydroxycyclohexyl)phenol | ERβ antagonist | -7.2 nih.gov |

| Source: Data derived from a study on estrogen receptor binding requirements. nih.gov |

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interactions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical methods, particularly DFT, are used to map out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying transition states, intermediates, and the associated energy barriers.

The interconversion between the cis and trans isomers of this compound, known as epimerization, is a key chemical process. While specific studies on this exact molecule are not widely published, the mechanism can be understood by analogy to theoretical studies on similar compounds, such as N-(4-hydroxycyclohexyl)-acetamide. researchgate.net

A theoretical study on the cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide using DFT proposed a detailed reaction pathway. researchgate.net Such a mechanism, if applied to this compound, would likely involve the following steps:

Protonation/Deprotonation: Activation of the cyclohexyl hydroxyl group, possibly through acid or base catalysis, to make it a better leaving group.

Formation of a Carbocation Intermediate: Elimination of the activated hydroxyl group (as water, for example) to form a planar carbocation intermediate at the C4 position of the cyclohexane ring.

Nucleophilic Attack: Re-attack of a nucleophile (e.g., water) on either face of the planar carbocation. Attack from the same face results in the original stereochemistry, while an attack from the opposite face leads to the epimerized product.

Quantum chemical calculations can determine the activation energies for each step, confirming the most favorable reaction pathway and the conditions (e.g., solvent, pH) that might promote it. researchgate.net

Prediction of Spectroscopic Parameters and Electronic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic and electronic properties of molecules, which can aid in their experimental characterization. worldscientific.com For this compound, methods like DFT can be used to calculate a range of parameters.

NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are valuable for assigning peaks in experimental spectra, especially for complex molecules with multiple isomers. researchgate.net

Vibrational Spectra (IR & Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. worldscientific.com These correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Comparing the calculated spectrum to the experimental one helps confirm the molecular structure and identify the vibrational modes associated with specific functional groups (e.g., O-H stretch, C-O stretch, aromatic C-H bends).

Electronic Properties: Key electronic properties can be derived from the molecular orbitals calculated by DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. wisdomlib.orgresearchgate.net A smaller gap suggests the molecule is more reactive.

UV-Vis Spectra: The electronic transitions responsible for UV-Visible absorption can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption maxima (λ_max), which can be compared with experimental UV-Vis spectra. nih.gov

Table 3: Summary of Computationally Predicted Parameters for this compound

| Parameter | Computational Method | Purpose |

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Determine the most stable 3D structure. researchgate.net |

| NMR Chemical Shifts | GIAO with DFT | Aid in the assignment of experimental ¹H and ¹³C NMR spectra. researchgate.net |

| Vibrational Frequencies | DFT | Predict IR and Raman spectra to confirm functional groups and structure. worldscientific.com |

| HOMO/LUMO Energies | DFT | Assess chemical reactivity, stability, and electronic properties. wisdomlib.org |

| UV-Vis Absorption | TD-DFT | Predict electronic transitions and compare with experimental spectra. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

Structure Activity Relationship Sar Studies and Biological/biochemical Research of 4 4 Hydroxycyclohexyl Phenol Analogues

Estrogen Receptor Modulation and Selectivity Profiling

Analogues of 4-(4-hydroxycyclohexyl)phenol have been identified as significant modulators of estrogen receptors (ERs), with a particular emphasis on achieving selectivity for the beta isoform (ERβ) over the alpha isoform (ERα). This selectivity is a critical objective in the development of therapeutics for conditions where ERβ activation is beneficial, such as in certain neurological and psychiatric disorders, while avoiding the potential adverse effects associated with ERα agonism.

Estrogen Receptor Beta (ERβ) Selective Agonism

Research into A-C ring analogues of estrogens, which lack the B and D rings of the natural steroid hormone, has led to the development of potent and highly selective ERβ agonists. Within this class, derivatives of this compound have demonstrated remarkable ERβ selectivity. For instance, compounds featuring a hydroxymethyl group on the cyclohexane (B81311) ring have shown significant ERβ agonist potency.

One notable compound, the trans-isomer of 4-(4-hydroxymethylcyclohexyl)phenol, has been identified as a potent ERβ agonist with an average EC50 of 27 ± 4 nM. acs.org In cellular assays, this compound exhibited approximately 750-fold selectivity for ERβ over ERα, with an ERα agonist potency of 20,400 ± 860 nM. acs.orgnih.gov This high degree of selectivity underscores the therapeutic potential of such analogues in targeting ERβ-mediated pathways. Further studies have confirmed that non-steroidal dihydroxyl compounds based on this scaffold can exhibit up to 1000-fold specificity for ERβ over ERα. nih.gov

| Compound | Target | Activity | Potency (EC50/IC50) | Selectivity (ERβ vs ERα) | Reference |

|---|---|---|---|---|---|

| trans-4-(4-Hydroxymethylcyclohexyl)phenol | ERβ | Agonist | 27 ± 4 nM | ~750-fold | acs.orgnih.gov |

| trans-4-(4-Hydroxymethylcyclohexyl)phenol | ERα | Agonist | 20,400 ± 860 nM | ||

| cis/trans-4-(4-Hydroxymethylcyclohexyl)phenol Mixture | ERβ | Agonist | 180 nM | Not Reported | acs.org |

| Non-steroidal dihydroxyl compound | ERβ | Agonist | Not Reported | 1000-fold | nih.gov |

Binding Affinity and Stereochemical Influence on Receptor Interaction

The stereochemistry of the cyclohexyl ring in this compound analogues plays a pivotal role in their binding affinity and interaction with the estrogen receptor. Studies comparing the cis and trans isomers have consistently shown that the trans configuration leads to higher potency. For example, a mixture of cis and trans-4-(4-hydroxymethylcyclohexyl)phenol isomers showed an EC50 of 180 nM for ERβ, whereas the pure trans-isomer was significantly more potent with an EC50 of 24 nM. acs.org

Interactions with Other Biological Targets

The versatility of the this compound scaffold extends beyond nuclear hormone receptors, with analogues demonstrating activity at other important drug targets, including G-protein coupled receptors like the adenosine (B11128) receptors.

Adenosine A1 Receptor Antagonism

In the search for selective antagonists of the adenosine A1 receptor (A1AR), a key target for various pathological conditions, derivatives incorporating a trans-4-hydroxycyclohexyl substituent have emerged as highly potent and selective ligands. One such compound, a 2-amino-4,5-diarylpyrimidine derivative bearing this specific substituent, was identified as a potent antagonist of the human A1AR with a Ki of 7.7 nM. acs.org

This compound exhibited significant selectivity over the adenosine A2A receptor (A2AAR), with a Ki of 1389 nM. acs.org Computational docking studies suggest that the trans-4-hydroxycyclohexyl group plays a crucial role in achieving this selectivity, likely through specific interactions within the A1AR binding pocket that are less favorable in the A2AAR. acs.org This highlights the importance of the stereochemistry and nature of the cycloalkyl substituent in fine-tuning the affinity and selectivity of ligands for adenosine receptor subtypes.

| Compound | Target | Activity | Affinity (Ki) | Selectivity (A1AR vs A2AAR) | Reference |

|---|---|---|---|---|---|

| 2-amino-4,5-diarylpyrimidine with trans-4-hydroxycyclohexyl substituent | Human A1AR | Antagonist | 7.7 nM | ~180-fold | acs.org |

| Human A2AAR | 1389 nM |

Biochemical Pathways and Enzymatic Interactions

Phenolic compounds, including structures like this compound, can participate in radical polymerization reactions, although their role is often complex. nih.gov The fundamental mechanism involves the oxidation of the phenolic hydroxyl group. nih.govlongchangchemical.com In the presence of an oxidizing agent or under specific conditions (e.g., enzymatic action), the phenol (B47542) can lose a hydrogen atom from its hydroxyl group to form a phenoxy radical. nih.gov

This resulting phenoxy radical is a relatively stable free radical due to the delocalization of the unpaired electron across the aromatic ring. Its subsequent actions in a polymerization system can vary:

Initiation: The phenoxy radical can, in principle, add to a monomer unit (like a vinyl monomer), thereby initiating a polymer chain. This is a potential pathway for the compound to act as a polymerization initiator. nih.govlibretexts.org Enzyme-initiated radical polymerization often utilizes peroxidases or laccases to generate such radicals from phenolic substrates, which then begin the polymerization process. mdpi.com

Chain Transfer: The phenoxy radical can also participate in chain transfer reactions. A growing polymer radical chain might abstract the hydrogen from a phenol molecule, terminating the growing chain and creating a new phenoxy radical that can initiate a new, shorter polymer chain. ethz.ch

Termination/Inhibition: Due to their stability, phenoxy radicals can also act as radical scavengers or terminators. longchangchemical.com They can combine with growing polymer radicals, a process that terminates chain growth. libretexts.orgethz.ch For this reason, many phenolic compounds are used as inhibitors or stabilizers to prevent unwanted polymerization of monomers during storage. longchangchemical.com

The specific role of a this compound derivative in a given system—whether as an initiator, transfer agent, or inhibitor—would depend on factors such as the reaction conditions, the type of monomer, and the presence of other initiators or oxygen. longchangchemical.com

The shikimate and phenylpropanoid pathways are central to the biosynthesis of a vast array of phenolic compounds in plants and microorganisms. nih.govresearchgate.net The shikimate pathway converts simple carbohydrate precursors into chorismate, which is the branching point for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net Phenylalanine is then used as the primary substrate for the phenylpropanoid pathway. researchgate.netnih.gov

In the phenylpropanoid pathway, the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid, which is the first committed step. researchgate.netnih.gov A series of subsequent enzymatic modifications (hydroxylations, methylations, etc.) leads to the production of diverse phenolic compounds, including flavonoids, lignins, and phenolic acids. researchgate.netresearchgate.net

The introduction of an external phenolic compound such as this compound into a biological system that utilizes these pathways could potentially exert a regulatory influence. Metabolic pathways are often regulated by feedback inhibition, where the end-products of the pathway inhibit the activity of key enzymes near the beginning of the sequence. This is a crucial mechanism for maintaining metabolic homeostasis. Given that an accumulation of various phenolic compounds occurs in plants under stress, it suggests that regulatory control is a key feature of this pathway. nih.gov Therefore, it is plausible that an exogenous phenolic compound could act as a feedback inhibitor on key enzymes like PAL or DAHP synthase (the first enzyme of the shikimate pathway), thereby down-regulating the de novo synthesis of endogenous phenolic compounds.

Pharmacophore-Based Design of Derivatives

The development of potent and selective mitofusin activators based on the this compound scaffold has been significantly advanced through pharmacophore-based rational drug design. nih.govnih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. mdpi.com

For mitofusin activators, a pharmacophore model was developed which suggested that these small molecules function by mimicking the side chains of specific amino acids (Val372, Met376, and His380) within the MFN2 protein. nih.govnih.gov This mimicry is thought to disrupt intramolecular bonds that hold the mitofusin protein in an inactive, closed conformation, thereby promoting its activation. nih.gov

The this compound moiety is a cornerstone of this pharmacophore. Specifically, the cyclohexanol (B46403) group is a major determinant of liver microsomal stability. nih.gov The urea (B33335) or amide group linking the cyclohexyl ring to the rest of the molecule is proposed to mimic the hydrogen bond donor/acceptor activity of the hMFN2 His380 side chain. nih.gov The stereochemistry of the cyclohexyl group is critical, with the trans configuration being essential for proper orientation and biological activity. nih.gov

This pharmacophore model has guided the rational redesign of the parent compound to create analogues with improved properties. nih.govnih.gov For example, by understanding the required separation distance between the key pharmacophoric features, researchers successfully replaced a flexible alkyl linker with more rigid cycloalkyl groups. nih.gov This led to the development of a cyclopropyl-containing analogue that retained high potency while exhibiting improved plasma half-life and bioavailability in the nervous system, resulting in sustained mitofusin activation. nih.govnih.gov Functional and X-ray diffraction studies confirmed that the biological activity resided specifically in the trans-R/R stereoisomer, validating the precision of the pharmacophore model. nih.gov

Applications of 4 4 Hydroxycyclohexyl Phenol in Advanced Materials Science and Engineering

Polymer Chemistry and Material Synthesis

Incorporation into Crosslinked Polymers for Specialized Applications

Crosslinked polymers, often referred to as thermosetting resins, form three-dimensional networks that provide high thermal stability, chemical resistance, and mechanical strength. researchgate.net The incorporation of 4-(4-hydroxycyclohexyl)phenol into these networks can be a strategic approach to enhance material properties. researchgate.netkpi.ua The design of new monomers for crosslinked polymers often focuses on molecules with reactive groups that remain dormant during initial synthesis and processing but can be activated later to form crosslinks without releasing volatile byproducts. kpi.ua

For example, epoxy resins, a major class of thermosetting materials, are cured with hardeners to create densely crosslinked structures used in applications like semiconductor encapsulation and structural adhesives. researchgate.net The properties of these resins can be tailored by introducing specialized monomers. Novel degradable epoxy resins have been synthesized using a related compound, 2,2-bis(4-hydroxycyclohexyl)propane (HBA), which contains a similar hydroxycyclohexyl moiety. researchgate.net These resins demonstrate high thermal stability and can be decomposed under specific acidic conditions, a desirable feature for the recycling of materials like carbon fiber-reinforced plastics (CFRPs). researchgate.net The crosslinked films produced from specialized oligomers exhibit excellent solvent resistance, with high gel fractions after extraction, and high glass transition temperatures. vt.edu

Development of Polymeric Materials with Enhanced Properties

The introduction of this compound or its derivatives into polymer chains is a key strategy for developing materials with enhanced characteristics. The rigid, bulky structure of the cyclohexyl-phenol unit can improve thermal stability, mechanical strength, and optical properties.

In the development of advanced polymer nanocomposites, the selection of monomers and oligomers is critical as it influences the final properties of the material. mdpi.com Factors such as the chemical structure, molecular weight, and intermolecular forces of the monomers dictate the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymer network. mdpi.com For instance, the incorporation of fluorinated monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) into polyimides has been shown to reduce water absorption and lower the dielectric constant. vt.edu Similarly, the rigid structure of this compound can be expected to contribute positively to the thermal and mechanical properties of various polymers.

Research has shown that blending phenolic compounds into polymer matrices like polystyrene (PS) and polyvinyl chloride (PVC), followed by annealing to induce partial crosslinking, can create functional materials. researchgate.net This demonstrates a method where the inherent properties of the phenol (B47542) are imparted to the bulk polymer. researchgate.net

Synthesis of Polyimides and Copolyimides

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for aerospace and microelectronics applications. vt.edumdpi.com They are typically synthesized through a polycondensation reaction between a dianhydride and a diamine. mdpi.com

The properties of polyimides can be tailored by carefully selecting the monomer structures. dtu.dk For example, incorporating bulky, non-planar alicyclic structures or fluorinated groups can enhance solubility and optical transparency by disrupting chain packing and hindering the formation of charge-transfer complexes. vt.edudtu.dkresearchgate.net A series of copolyimides based on 4,4′-isopropylidenedicyclohexanol (HBPA), which has a similar cycloaliphatic structure, demonstrated good solubility in common organic solvents and high optical transmittance. researchgate.net

The synthesis of (co)poly(hydroxyimide)s often involves a one-step polycondensation reaction in a high-boiling solvent mixture. mdpi.com The resulting polymers can be processed into films and membranes. mdpi.comdtu.dk The introduction of hydroxyl groups, such as those in this compound, could offer sites for further modification or crosslinking, potentially enhancing properties like gas permeability or creating materials for specialized membrane applications. mdpi.comnih.gov

Table 1: Representative Polyimide Synthesis and Properties

| Dianhydride Monomer | Diamine Monomer(s) | Key Properties of Resulting Polyimide | Reference |

|---|---|---|---|

| 4,4′-Oxydiphthalic anhydride (ODPA) | 3,3′-Dihydroxybenzidine (HAB) and 3,6-Diaminodurene (D) | Good solubility, high thermal stability, high optical transmittance (>90%). | mdpi.com |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | H″BPDA (a diamine based on 4,4′-isopropylidenedicyclohexanol) | Flexible, tough, transparent films; soluble in low-boiling-point solvents. | researchgate.net |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Various diamines (e.g., p-phenylenediamine, ODA) | Reduced water absorption, lower dielectric constant, high thermal stability. | vt.edu |

Role as Monomers in Free Radical Polymerization

Free radical polymerization is a fundamental chain growth polymerization method used to synthesize a wide variety of polymers from monomers containing carbon-carbon double bonds (alkenes). libretexts.org The process involves initiation, propagation, and termination steps. libretexts.orgyoutube.com While typical monomers are alkenes, molecules like this compound are not directly polymerizable via this mechanism in their native form.

However, they can be chemically modified to incorporate a polymerizable group, such as an acrylate (B77674) or methacrylate. utwente.nludel.edu By reacting the hydroxyl groups of this compound with a compound like acryloyl chloride, a new monomer is created that can participate in free radical polymerization. utwente.nlgoogle.com This strategy allows the unique properties of the this compound moiety—such as rigidity and potential for hydrogen bonding—to be incorporated into the backbone or as a pendant group of an acrylate-based polymer. mdpi.com

Introducing such functional monomers into a polymerization process can significantly enhance the properties of the resulting polymer network. mdpi.com For instance, the incorporation of polymerizable photoinitiators into a formulation allows them to be crosslinked into the polymer network, which significantly reduces their mobility and leachability. mdpi.com

Liquid Crystal Technology and Mesogenic Compounds

Reactive Mesogens for Liquid Crystal Polymer Networks

Reactive mesogens (RMs) are liquid crystalline molecules containing one or more polymerizable functional groups. utwente.nlrug.nl When polymerized, they form highly crosslinked liquid crystal polymer networks (LCPNs), which combine the anisotropic properties of liquid crystals with the robustness of a polymer network. utwente.nlworktribe.com These materials are crucial for advanced applications such as tunable optical elements, sensors, and soft robotics. utwente.nlrug.nl

This compound serves as an excellent core structure for the synthesis of novel reactive mesogens. utwente.nltandfonline.com Its rigid phenyl and cyclohexyl groups are conducive to forming liquid crystalline phases (mesophases). The two hydroxyl groups can be selectively functionalized. For example, the more reactive phenolic hydroxyl group can be reacted first, followed by a reaction at the secondary alcohol on the cyclohexane (B81311) ring. rug.nl

A common synthetic route involves reacting this compound with molecules that introduce flexible spacer chains and polymerizable end-groups, such as acrylates. utwente.nltandfonline.com Researchers have synthesized a library of novel reactive mesogens based on this and similar phenolic structures to create LCPNs that are transparent and stable to UV light. utwente.nlrug.nltandfonline.com These new materials showed a significant increase in transparency in the UV spectral region and showed no degradation after prolonged UV exposure compared to networks made from commercial compounds. rug.nl

Table 2: Synthesis of a Reactive Mesogen from this compound

| Step | Reactants | Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | 4-(4'-Hydroxycyclohexyl)phenol, 1,6-dibromohexane (B150918) | (1r,4'r)-4-(4'-((6-Bromohexyl)oxy)phenyl)cyclohexan-1-ol (Compound 5) | Adds a flexible spacer with a reactive bromide end. | tandfonline.com |

| 2 | Compound 5, Potassium acrylate | 6-(4-((1r,4'r)-4'-Hydroxycyclohexyl)phenoxy)hexyl acrylate (Compound 11) | Introduces a polymerizable acrylate group. | tandfonline.com |

| 3 | Compound 11, Hexanoyl chloride | A di-functional reactive mesogen (Compound 17) | Acylates the remaining hydroxyl group to create a diacrylate monomer. | tandfonline.com |

Integration in Ultraviolet-Transparent Liquid Crystals

The compound this compound serves as a critical building block for the synthesis of novel reactive mesogens, which are essential components in the production of ultraviolet (UV)-transparent liquid crystal polymer networks. tandfonline.comutwente.nl Research has demonstrated that the unique structure of this molecule, combining a phenol group with a hydroxycyclohexyl group, allows for selective chemical modifications to create advanced liquid crystal materials. rug.nl

The synthesis strategy involves leveraging the different reactivity levels of the phenolic and secondary alcohol groups. rug.nl In a typical reaction, the more acidic phenolic hydroxyl group undergoes a Williamson ether synthesis with a reagent like bromohexane, attaching an alkyl chain to the benzene (B151609) ring while leaving the cyclohexanol (B46403) group intact. utwente.nlrug.nl This intermediate can then be further functionalized. For example, 4-(4ʹ-Hydroxycyclohexyl)phenol can be reacted with 1,6-dibromohexane and subsequently with potassium acrylate to introduce a polymerizable acrylate group. tandfonline.com This multi-step process transforms the initial, non-mesogenic diol into a reactive mesogen capable of participating in polymerization to form a liquid crystal network.

The primary advantage of using this compound-derived mesogens is the resulting polymer network's enhanced optical properties. utwente.nl Liquid crystal polymer networks created from these compounds exhibit a remarkable twofold increase in transparency across a broad UV spectrum (200–400 nm) when compared to networks made from common commercial materials. utwente.nl Crucially, these advanced networks show no degradation even after prolonged exposure to UV radiation, a significant improvement over conventional materials that often suffer from photodegradation. utwente.nl This enhanced photostability and UV transparency make these materials highly suitable for applications in advanced optical systems, coatings, and films where durability and performance under UV light are paramount.

Table 1: Synthesis of Reactive Mesogens from this compound This table is interactive. Users can sort columns by clicking on the headers.

| Starting Material | Reagents | Intermediate/Final Product | Key Feature |

|---|---|---|---|

| This compound | 1) 1,6-dibromohexane, NaH2) Potassium Acrylate | Acrylate-functionalized reactive mesogen | Introduces a polymerizable group for network formation. tandfonline.com |

| This compound | Bromohexane | 4-(4'-(Hexyloxy)phenyl)cyclohexanol | Asymmetrically functionalizes the phenol group. rug.nl |

Nanocomposite Materials Development

In the field of nanocomposite materials, this compound presents significant potential as a specialized monomer for creating advanced polymer matrices. Nanocomposites, which consist of a polymer matrix filled with nanoparticles, derive their properties from both the filler and the surrounding matrix. The chemical structure of this compound, featuring both a rigid cycloaliphatic ring and an aromatic ring, makes it an excellent candidate for synthesizing high-performance polymers such as polyesters and polycarbonates.

The integration of the bulky and rigid cyclohexyl group into a polymer backbone can lead to substantial improvements in the material's thermal and mechanical properties. When used as a diol monomer in condensation polymerization with dicarboxylic acids (to form polyesters) or carbonate precursors (to form polycarbonates), this compound can increase the glass transition temperature (Tg) of the resulting polymer. A higher Tg signifies better dimensional stability and heat resistance, which are critical for durable applications. The use of similar cycloaliphatic diols, such as 2,2-bis(4-hydroxycyclohexyl)propane, has been shown to produce polymers with enhanced properties for use in specialized coatings. google.com

Table 2: Potential Polymer Systems and Property Enhancements from this compound This table is interactive. Users can sort columns by clicking on the headers.

| Polymer Type | Co-monomer Type | Expected Property Enhancement in Matrix | Potential Nanocomposite Application |

|---|---|---|---|

| Polyester | Aliphatic or Aromatic Dicarboxylic Acid | Increased thermal stability, improved mechanical rigidity. | High-strength structural components, automotive parts. |

| Polycarbonate | Phosgene or Diphenyl Carbonate | High heat resistance, enhanced optical clarity. google.com | Transparent protective coatings, optical-grade lenses. |

Environmental Fate, Degradation Pathways, and Remediation Strategies for Phenolic Compounds Including 4 4 Hydroxycyclohexyl Phenol

Biodegradation Mechanisms and Microbial Studies

Biodegradation represents a key process in the natural attenuation of phenolic compounds, utilizing microorganisms to break down these complex molecules into simpler, less harmful substances. core.ac.uk

Under aerobic conditions, the microbial degradation of phenol (B47542) and its derivatives predominantly proceeds through the formation of catechol as a central intermediate. researchgate.netmdpi.com The initial step involves the enzymatic hydroxylation of the phenol molecule to form catechol. mdpi.comfrontiersin.org From this point, the degradation can follow two main pathways for cleaving the aromatic ring: the ortho-cleavage and the meta-cleavage pathway. researchgate.netnih.govinteresjournals.org

Ortho-Cleavage Pathway: In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. mdpi.comfrontiersin.org This intradiol fission results in the formation of cis,cis-muconic acid. frontiersin.orginteresjournals.org Subsequent enzymatic reactions further metabolize this intermediate into compounds like succinate (B1194679) and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in cells. mdpi.com The genes responsible for the ortho-pathway are typically located on the chromosome. mdpi.com

Meta-Cleavage Pathway: Alternatively, the catechol ring can be cleaved by the enzyme catechol 2,3-dioxygenase in an extradiol fission. mdpi.comfrontiersin.org This cleavage occurs at the bond adjacent to the two hydroxyl groups, yielding 2-hydroxymuconic semialdehyde. mdpi.comnih.gov This intermediate is then converted into non-toxic end products such as acetaldehyde (B116499) and pyruvate, which also enter the TCA cycle. mdpi.comnih.gov The genes encoding the enzymes for the meta-cleavage pathway are often found on plasmids. mdpi.com

The specific pathway utilized by a microorganism can depend on the species and the specific phenolic compound being degraded. researchgate.netinteresjournals.org For instance, some bacterial consortia have been observed to employ the ortho-cleavage pathway for phenol degradation and the meta-cleavage pathway for the degradation of 4-chlorophenol. interesjournals.org

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade phenolic compounds, often utilizing them as a sole source of carbon and energy. nih.govcabidigitallibrary.org The isolation and characterization of these microbes are fundamental to developing effective bioremediation strategies.

Several bacterial genera are well-known for their phenol-degrading capabilities. Pseudomonas is a frequently cited genus, with species like Pseudomonas putida being highly efficient in degrading various phenolic acids. cabidigitallibrary.orgnih.gov Strains of Acinetobacter, Rhodococcus, and Stenotrophomonas have also been identified as potent phenol degraders. ekb.egmdpi.comresearchgate.net For example, Rhodococcus erythropolis has been shown to degrade phenol at concentrations up to 1 g/L. mdpi.com Research has also identified novel nitrate-reducing bacteria from the genus Azoarcus that can degrade phenol under anaerobic conditions. nih.gov

The following table summarizes a selection of identified phenol-degrading microorganisms and their degradation efficiency.

| Microorganism | Phenol Concentration Degraded | Degradation Efficiency | Reference |

| Pseudomonas putida | Not specified | High efficiency | nih.gov |

| Pseudomonas sp. ENP1, ENP2 | 750 mg/L | 99% within 72h | cabidigitallibrary.org |

| Raoultella ornithinolyfica ENP3 | 750 mg/L | Slower than others | cabidigitallibrary.org |

| Klebsiella sp. ENP4 | 750 mg/L | 99% within 72h | cabidigitallibrary.org |

| Stenotrophomonas sp. | Low concentrations | High efficiency | ekb.eg |

| Pseudomonas sp. A7 | High concentrations | Good efficiency | ekb.eg |

| Rhodococcus erythropolis 7Ba | up to 0.5 g/L | 82% in 4 days | mdpi.com |

| Acinetobacter sp. Strain AQ5NOL 1 | up to 1500 mg/L | High degradation | researchgate.net |

| Pseudomonas putida | 400 mg/L | 100% in 96h | biomedpharmajournal.org |

| Acinetobacter sp. | 400 mg/L | 100% in 108h | biomedpharmajournal.org |

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of phenolic compounds in the environment.

Photooxidation, an advanced oxidation process, involves the degradation of organic pollutants through the action of light, often in the presence of an oxidizing agent. researchgate.net For phenolic compounds in aqueous solutions, photooxidation can be initiated by ultraviolet (UV) irradiation, which can lead to the formation of highly reactive hydroxyl radicals (•OH). researchgate.netmdpi.com These radicals are powerful oxidizing agents that can attack the aromatic ring of phenols, leading to their decomposition. mdpi.com

Strategies for Environmental Remediation

Given the potential environmental impact of phenolic compounds, various remediation strategies have been developed to remove them from contaminated water and soil. core.ac.uknih.gov These strategies can be broadly categorized into biological and physicochemical methods.

Biological Remediation:

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade pollutants. researchgate.net It can be performed in situ (at the contaminated site) or ex situ (where the contaminated material is moved for treatment). researchgate.net The effectiveness of bioremediation can be enhanced by optimizing environmental conditions such as nutrient availability, temperature, and pH. ekb.egresearchgate.net Immobilizing bacterial cells in materials like calcium alginate beads has also been shown to slightly improve degradation efficiency. ekb.eg

Phycoremediation: This method uses algae for the remediation of pollutants. ekb.egresearchgate.net Algae can remove phenolic compounds through processes like adsorption, bioaccumulation, and biodegradation. ekb.egresearchgate.net This is considered a cost-effective and environmentally friendly approach. ekb.eg

Phytoremediation: This strategy employs plants to remove or degrade contaminants from soil and water. core.ac.uk

Physicochemical Remediation:

Adsorption: This is a widely used method where pollutants are removed from water by adhering to the surface of a solid material, such as activated carbon. core.ac.uknih.gov It is a simple and effective technique. nih.gov

Chemical Oxidation: This involves the use of strong oxidizing agents like ozone or hydrogen peroxide to break down phenolic compounds. core.ac.uknih.gov